4-Aminoquinoline-6-carboxylic acid

Vue d'ensemble

Description

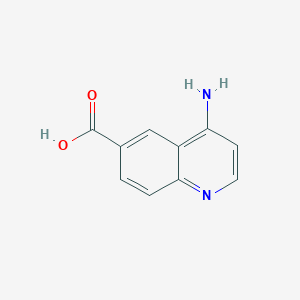

4-Aminoquinoline-6-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core with an amino group at the 4-position and a carboxylic acid group at the 6-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of quinoline to introduce a nitro group, followed by reduction to form the amino group. The carboxylic acid group can be introduced via carboxylation reactions.

Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. For instance, the use of palladium-catalyzed coupling reactions can streamline the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are increasingly being adopted to minimize environmental impact .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form quinoline derivatives with higher oxidation states.

Reduction: The compound can be reduced using agents such as hydrogen gas in the presence of a palladium catalyst to yield various reduced quinoline derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products of these reactions include various quinoline derivatives that can be further functionalized for specific applications in medicinal chemistry and materials science .

Applications De Recherche Scientifique

Antimalarial Applications

AQCA and its derivatives have been extensively studied for their antimalarial properties. The following points summarize key findings from various studies:

- Hybrid Compounds : Research has shown that hybrid compounds containing AQCA exhibit potent antimalarial activity. For instance, cinnamic acid-AQCA hybrids demonstrated significant effectiveness against Plasmodium falciparum, with some compounds being 6–26 times more effective than chloroquine against resistant strains .

- Mechanism of Action : AQCA derivatives inhibit the heme polymerization process, which is crucial for the survival of the malaria parasite. This mechanism involves blocking the conversion of toxic heme into hemozoin .

- In Vivo Studies : In animal models, AQCA derivatives have shown promising results, with some compounds achieving low nanomolar potency and excellent oral efficacy in P. berghei malaria models .

Cancer Treatment

Recent studies have explored the potential of AQCA derivatives in cancer therapy:

- Cytotoxicity Studies : A series of AQCA-derived sulfonyl analogs were synthesized and tested against various breast cancer cell lines, showing selective cytotoxicity towards cancer cells while sparing non-cancerous cells . This selectivity is crucial for minimizing side effects in cancer treatment.

- Mechanistic Insights : The hybridization of AQCA with other pharmacophores has led to compounds that exhibit enhanced growth inhibition in cancer cells. For example, compounds combining AQCA with isatin showed significant activity against breast cancer cell lines .

Summary of Key Findings

Case Studies

- Antimalarial Efficacy : A study by Kumar et al. demonstrated that AQCA derivatives with piperazine moieties exhibited significantly higher efficacy against chloroquine-resistant strains of P. falciparum. These compounds were optimized for better pharmacokinetic profiles and displayed low nanomolar EC values .

- Cancer Cell Targeting : A recent investigation into AQCA sulfonyl analogs revealed that these compounds not only inhibited tumor growth but also showed a preference for targeting cancerous cells over normal cells, suggesting a potential therapeutic window for their use in clinical settings .

Mécanisme D'action

The mechanism by which 4-Aminoquinoline-6-carboxylic acid exerts its effects is largely dependent on its interaction with biological targets. In the context of antimalarial activity, it is believed to interfere with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and parasite death. The compound’s carboxylic acid group can also form hydrogen bonds with various enzymes, potentially inhibiting their activity .

Comparaison Avec Des Composés Similaires

Quinoline: The parent compound, lacking the amino and carboxylic acid groups.

Chloroquine: A well-known antimalarial drug with a similar quinoline core.

Quinoline-4-carboxylic acid: Similar structure but lacks the amino group at the 4-position.

Uniqueness: 4-Aminoquinoline-6-carboxylic acid is unique due to the presence of both the amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity

Activité Biologique

4-Aminoquinoline-6-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its biological activities against various pathogens, including malaria and cancer. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Antimalarial Activity

4-Aminoquinoline derivatives have been extensively studied for their antimalarial properties, particularly against Plasmodium falciparum, the causative agent of malaria. The biological activity of this compound has been linked to its ability to inhibit the growth of this parasite.

The mechanism by which 4-aminoquinolines exert their antimalarial effects primarily involves the inhibition of heme detoxification in the digestive vacuole of the parasite. This process leads to the accumulation of toxic heme, which ultimately results in parasite death. The chloroquine resistance transporter (PfCRT) plays a critical role in mediating resistance to these compounds by expelling them from the digestive vacuole .

Structure-Activity Relationships (SAR)

Research has focused on understanding the structure-activity relationships (SAR) of 4-aminoquinoline derivatives. A study evaluated 108 analogs, revealing that specific modifications to the aminoquinoline structure significantly influence their potency against both chloroquine-sensitive and resistant strains . Notably, compounds with certain substitutions exhibited enhanced activity, with IC50 values as low as 5.6 nM against resistant strains .

Table 1: Antimalarial Activity of Selected 4-Aminoquinoline Derivatives

| Compound | IC50 (nM) | Resistance Profile | Reference |

|---|---|---|---|

| Compound A | 5.6 | Resistant | |

| Compound B | 17.3 | Sensitive | |

| Compound C | 120 | Sensitive |

Anticancer Activity

In addition to its antimalarial properties, this compound has shown potential in cancer treatment. Recent studies have demonstrated that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

Case Study: Breast Cancer

A study investigated the effects of hybrid compounds incorporating a 4-aminoquinoline scaffold on various breast cancer cell lines. The results indicated that these compounds could significantly inhibit cell growth in cancerous cells compared to non-cancerous cells, suggesting a promising avenue for targeted cancer therapy .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound derivatives have been explored to optimize their therapeutic efficacy. A series of compounds were tested for oral bioavailability and metabolic stability, with several showing promising profiles suitable for further development .

Table 2: Pharmacokinetic Properties of Selected Compounds

Propriétés

IUPAC Name |

4-aminoquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-8-3-4-12-9-2-1-6(10(13)14)5-7(8)9/h1-5H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKORIJRNJCIJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666421 | |

| Record name | 4-Aminoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73873-91-3 | |

| Record name | 4-Aminoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.